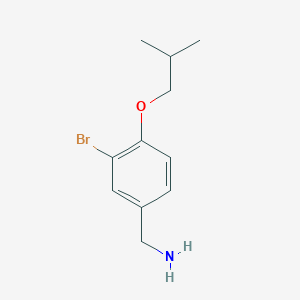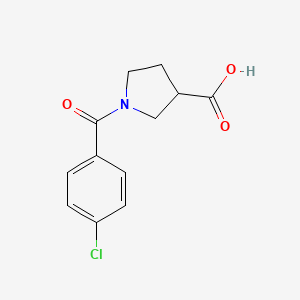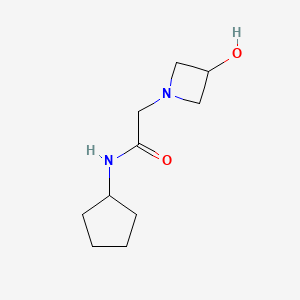![molecular formula C10H11ClFNO B1468773 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol CAS No. 1344374-50-0](/img/structure/B1468773.png)
1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol
Übersicht
Beschreibung
The compound “1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a benzene ring substituted with chlorine and fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by the introduction of the phenyl group through a substitution or coupling reaction . The specific details of the synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, a common feature in many biologically active compounds, and the substituted benzene ring. The chlorine and fluorine substituents on the benzene ring would likely have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidine ring and the halogen substituents on the benzene ring. The azetidine ring is known to be reactive towards ring-opening reactions, while the halogen substituents can participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the azetidine ring could confer basicity to the molecule, while the halogen substituents could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Transformation and Synthesis
- Transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols was explored, showcasing a method to convert azetidinones into amino alcohols, which are valuable in chemical synthesis (Mollet et al., 2011).
Antimicrobial Applications
- A study conducted on a variety of azetidinone derivatives showed significant antimicrobial activity, suggesting their potential use in developing new antibacterial and antifungal agents (Patel & Desai, 2005).
- Another research indicated the synthesis of azetidinone compounds with antibacterial properties, particularly effective against both Gram-positive and Gram-negative bacteria (Frigola et al., 1994).
Anti-Inflammatory and CNS Activity
- Azetidinone derivatives were synthesized and tested for their anti-inflammatory effects, showing potential as novel therapeutic agents in this domain (Sharma et al., 2013).
- Synthesis of Schiff’s bases and azetidinones of isonocotinyl hydrazone exhibited potential antidepressant and nootropic activities, highlighting the central nervous system (CNS) activity of these compounds (Thomas et al., 2016).
Structural Studies
- The crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol were studied, providing insight into the molecular conformation and interactions of similar compounds (Ramakumar et al., 1977).
Safety and Hazards
Zukünftige Richtungen
The study of azetidine derivatives and halogen-substituted benzene compounds is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery . Future research could involve the synthesis of new derivatives, the investigation of their biological activity, and the exploration of their mechanisms of action .
Eigenschaften
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-10-3-8(12)2-1-7(10)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYVQBGTSIXHCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1468690.png)
![1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468691.png)

![1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B1468697.png)
![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-ol](/img/structure/B1468700.png)


![1-[(2-Methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468704.png)



![1-[(2-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468710.png)

